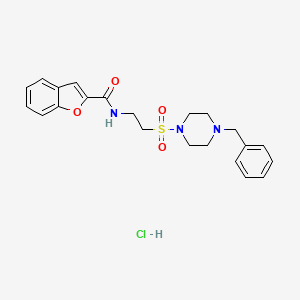
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound that falls under the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives, including Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
- Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has shown promise as an antimicrobial agent. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. The compound’s unique structure may disrupt microbial growth pathways, making it a potential candidate for novel antibiotics .
- Investigations into antiviral compounds have highlighted this piperidine derivative. Its activity against specific viruses, such as herpes simplex virus (HSV) or influenza, warrants further study. Understanding its mechanism of action could lead to new therapeutic strategies .
- Preliminary studies suggest that Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate might inhibit tumor growth. Researchers have explored its effects on cancer cell lines, emphasizing its potential as an adjunct to existing chemotherapy or as a standalone treatment .
- Fibrosis, characterized by excessive tissue scarring, is a major concern in various diseases. This compound has been investigated for its antifibrotic properties. By modulating fibrotic pathways, it could contribute to therapies for conditions like liver fibrosis or pulmonary fibrosis .
- Neurodegenerative disorders, such as Alzheimer’s disease or Parkinson’s disease, require effective neuroprotective agents. Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has been studied for its potential to enhance neuronal survival and combat oxidative stress in the brain .
- Researchers have explored incorporating this compound into drug delivery systems. Its solubility, stability, and ability to cross biological barriers make it an interesting candidate for targeted drug delivery .
Antimicrobial Activity
Antiviral Potential
Antitumor Properties
Antifibrotic Effects
Neuroprotective Applications
Drug Delivery Systems
Direcciones Futuras
The future directions in the research of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate and similar compounds involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its targets, potentially influencing the production of nitric oxide
Biochemical Pathways
Nitric oxide plays a pivotal role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Given its targets, it may influence processes regulated by nitric oxide, potentially impacting vascular tone, immune response, and neurotransmission
Propiedades
IUPAC Name |
ethyl 4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-5-11(6-9-16)19-12-4-7-14-10(2)15-12/h4,7,11H,3,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNPBRSZGIWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2788033.png)




![N-(2,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2788041.png)
![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)

![N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2788048.png)